[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
[(2-Chloro-4-Methylphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate is a synthetic organic compound featuring a carbamoyl ester backbone with substituted aromatic groups. Its structure includes a 2-chloro-4-methylphenyl carbamoyl moiety linked to a methyl ester of 4-methylphenylacetic acid. and Imramovsky et al. .
Properties
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-3-6-14(7-4-12)10-18(22)23-11-17(21)20-16-8-5-13(2)9-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZKLGFJBYOLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylphenyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent choice can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Carbamate and Acetate Families
The compound shares structural motifs with several classes of carbamates and acetates, including:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These derivatives differ in the substitution pattern of the chlorophenyl group and the alkyl chain length. The presence of a 3-chlorophenyl carbamoyl group instead of 2-chloro-4-methylphenyl may reduce steric hindrance and alter electronic properties .
- Methyl 2-[4-(Chloromethyl)phenyl]acetate : This compound lacks the carbamoyl group but shares the 4-methylphenyl acetate moiety. The replacement of the carbamoyl group with a chloromethyl substituent significantly decreases hydrogen-bonding capacity, impacting solubility and reactivity .
Key Physicochemical Comparisons
Lipophilicity (log k Values)
Lipophilicity, a critical parameter for bioavailability, was determined via HPLC for related compounds. While exact data for [(2-Chloro-4-Methylphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate are unavailable, trends from analogous compounds suggest:
The target compound’s predicted log k (~3.2) aligns with chlorophenyl carbamates, indicating moderate lipophilicity suitable for membrane permeation.
Stability and Reactivity
- Carbamoyl Group Stability : The carbamoyl linkage in the target compound is less prone to hydrolysis compared to esters in Methyl 2-[4-(chloromethyl)phenyl]acetate, enhancing stability under physiological conditions .
- Chloro Substituent Effects : The 2-chloro-4-methylphenyl group introduces steric and electronic effects that may hinder enzymatic degradation compared to unsubstituted or dichlorophenyl analogues .
Crystallographic and Structural Analysis
Though direct crystallographic data for the target compound are absent, tools like SHELXL and WinGX (used for small-molecule refinement) suggest that its structure would exhibit anisotropic displacement parameters similar to related carbamates. The chloro and methyl groups likely induce torsional strain in the aromatic rings, affecting packing efficiency in the solid state.
Biological Activity
The compound [(2-Chloro-4-Methylphenyl)Carbamoyl]Methyl 2-(4-Methylphenyl)Acetate, also known by its chemical formula , is a derivative of carbamate and acetate that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, interactions with various enzymes, and structure-activity relationships (SAR).
- Molecular Formula :
- Molecular Weight : 293.75 g/mol
- CAS Number : [To be confirmed based on specific databases]
Anti-Inflammatory Effects
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. For instance, derivatives of carbamates have shown IC50 values in the micromolar range against these enzymes:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 ± 0.07 μM | 42.1 ± 0.30 μM |
| Compound B | 26.04 ± 0.36 μM | 31.4 ± 0.12 μM |
| Compound C | 28.39 ± 0.03 μM | 23.8 ± 0.20 μM |
These findings suggest that this compound may possess similar inhibitory effects on COX enzymes, contributing to its anti-inflammatory potential .
Structure-Activity Relationships (SAR)
The presence of electron-withdrawing groups such as chlorine in the para position of the aromatic ring has been linked to enhanced biological activity. For instance, studies have shown that modifications at specific positions on the phenyl rings can significantly affect the potency of the compounds against COX enzymes:
- Chlorine Substitution : Enhances binding affinity to COX enzymes.
- Methyl Substitution : Modulates steric hindrance and electronic properties, influencing overall activity.
Case Studies
A notable case study involved the evaluation of a series of carbamate derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that compounds with similar structural features to this compound exhibited significant reductions in edema comparable to established anti-inflammatory agents like indomethacin.
Experimental Results
The experimental setup included:
- Model : Carrageenan-induced paw edema in rats.
- Control : Indomethacin as a reference drug.
- Dosage : Various dosages were administered to determine the effective dose (ED50).
| Compound | ED50 (μM) | Comparison with Indomethacin |
|---|---|---|
| Test Compound | 9.17 μM | Similar efficacy observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
